

# Spectroscopic Properties of Ammonium Reineckate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Ammonium **Reineckate**, NH<sub>4</sub>[Cr(NCS)<sub>4</sub>(NH<sub>3</sub>)<sub>2</sub>]·H<sub>2</sub>O, also known as Reinecke's salt, is a coordination compound that has been extensively utilized in analytical and inorganic chemistry. [1] Its ability to form precipitates with primary and secondary amines, including alkaloids and amino acids, has made it a valuable reagent for their separation and determination.[1] The spectroscopic properties of ammonium **Reineckate** are of significant interest for its characterization and for understanding its interactions with various molecules. This technical guide provides a comprehensive overview of the spectroscopic properties of ammonium **Reineckate**, including data from UV-Visible, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided.

## **Synthesis of Ammonium Reineckate**

The synthesis of ammonium **Reineckate** is typically achieved through the reaction of molten ammonium thiocyanate with ammonium dichromate.[2][3][4][5]

## **Experimental Protocol:**

Materials:

Ammonium thiocyanate (NH<sub>4</sub>SCN)



- Ammonium dichromate ((NH<sub>4</sub>)<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>)
- Distilled water
- Heating mantle or sand bath
- Large porcelain evaporating dish
- Stirring rod
- Buchner funnel and flask
- · Filter paper

#### Procedure:

- In a large porcelain evaporating dish, melt 80 g of ammonium thiocyanate by gentle heating (approximately 145-150 °C).
- Once the ammonium thiocyanate is molten, gradually add a finely powdered mixture of 17 g
  of ammonium dichromate and 20 g of ammonium thiocyanate in small portions while stirring
  continuously.
- A vigorous reaction will occur with the evolution of ammonia, and the temperature will rise.
   Maintain the temperature at around 160 °C.
- After the addition is complete, continue to stir the dark, thick molten mass for a few more minutes.
- Allow the reaction mixture to cool and solidify.
- Once cooled, break up the solid mass and grind it into a powder.
- Add the powder to 150 mL of ice-cold water and stir for about 15 minutes to dissolve any unreacted starting materials and byproducts.
- Filter the insoluble crude ammonium Reineckate using a Buchner funnel.



- Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of warm water (around 50-60 °C), filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly.
- Collect the resulting dark red crystals of ammonium Reineckate by filtration, wash with a small amount of cold water, and air dry.

# **Spectroscopic Properties UV-Visible Spectroscopy**

UV-Visible spectroscopy of ammonium **Reineckate** is characterized by absorption bands arising from ligand-to-metal charge transfer (LMCT) and d-d electronic transitions of the chromium(III) ion.

### Quantitative Data:

Wavelength (λmax)	Molar Absorptivity (ε)	Assignment	Reference
~204 nm	Not Reported	Ligand-to-Metal Charge Transfer (LMCT)	[6]
~525 nm	Not Reported	d-d transition ( $^4A_2g \rightarrow ^4T_2g$ )	[7][8]

Note: The molar absorptivity values for ammonium **Reineckate** are not consistently reported in the literature. The value at 525 nm is often cited in the context of its complexes with other molecules.

## **Experimental Protocol for UV-Vis Analysis:**

Instrumentation:

UV-Vis Spectrophotometer

Procedure:



- Sample Preparation: Prepare a dilute solution of ammonium **Reineckate** in a suitable solvent (e.g., water, ethanol, or acetone). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1 1.0).
- Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline spectrum.
- Sample Measurement: Fill a cuvette with the ammonium **Reineckate** solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).
- Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the absorbance values at these peaks.

## Infrared (IR) Spectroscopy

The infrared spectrum of ammonium **Reineckate** displays characteristic vibrational frequencies corresponding to the ammonium cation, the ammine ligands, and the thiocyanate ligands.

### Quantitative Data:

Wavenumber (cm <sup>-1</sup> )	Assignment
~3150-3300	ν(N-H) of NH <sub>3</sub> and NH <sub>4</sub> +
~2090-2110	ν(C≡N) of thiocyanate
~1620	δ(N-H) of NH₃
~1400	$\delta$ (N-H) of NH <sub>4</sub> <sup>+</sup>
~830	ν(C-S) of thiocyanate
~480	δ(N-C-S) of thiocyanate

## Experimental Protocol for FTIR Analysis (KBr Pellet Method):

Instrumentation:



- Fourier-Transform Infrared (FTIR) Spectrometer
- Agate mortar and pestle
- Pellet press

#### Procedure:

- Sample Preparation: Grind 1-2 mg of dry ammonium **Reineckate** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[9][10][11][12][13]
- Pellet Formation: Transfer a portion of the mixture into a pellet die and press it under high pressure (typically 8-10 tons) to form a thin, transparent pellet.
- Sample Measurement: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum.
- Background Measurement: Acquire a background spectrum of a blank KBr pellet to subtract any contributions from the KBr matrix and atmospheric water and carbon dioxide.

### Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the molecule. Due to the colored nature of ammonium **Reineckate**, resonance Raman effects may be observed.

Specific Raman spectral data for ammonium **Reineckate** is not readily available in the literature. However, the expected Raman active modes would include the symmetric stretching vibrations of the Cr-N bonds and the internal modes of the thiocyanate and ammonia ligands.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The NMR spectroscopy of ammonium **Reineckate** is challenging due to the paramagnetic nature of the chromium(III) center (d³ configuration).[14][15][16][17][18] The unpaired electrons lead to significant line broadening and large chemical shifts, often making the signals difficult to observe and interpret with standard NMR techniques.

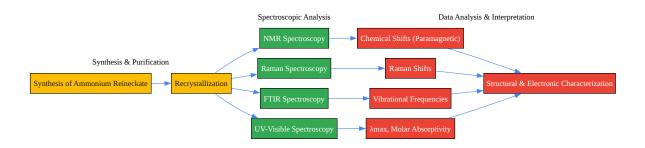


#### Discussion:

The presence of the paramagnetic Cr(III) ion causes rapid nuclear relaxation, resulting in broad NMR signals for the protons of the ammonium and ammine ligands. Specialized NMR techniques, such as solid-state NMR or the use of specific pulse sequences, may be required to obtain useful information. The chemical shifts would be significantly different from diamagnetic analogues due to the hyperfine interactions with the unpaired electrons.

## **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of ammonium **Reineckate**.



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